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molecular formula C15H11NO2 B1282455 6-benzoyl-1,3-dihydro-2H-indol-2-one CAS No. 91713-63-2

6-benzoyl-1,3-dihydro-2H-indol-2-one

Cat. No. B1282455
M. Wt: 237.25 g/mol
InChI Key: AYJLPUOIDQSOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04725616

Procedure details

In a similar manner, starting with the appropriate reagent 6-n-butyryloxindole, 4-chloro-6-benzoyloxindole, 4-fluoro-6-acetyloxindole, 4-methoxy-6-benzoyloxindole, 4-methoxy-6-butyryloxindole, 6-(2-thenoyl)oxindole, 6-(3-thenoyl)oxindole, 4-methyl-6-(2-thenoyl)oxindole, 4-methylthio-6-(3-thenoyl)oxindole and 4-fluoro-6-(2-thenoyl)oxindole are prepared.
[Compound]
Name
6-n-butyryloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-fluoro-6-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-chloro-6-benzoyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-fluoro-6-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-methoxy-6-benzoyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
4-methoxy-6-butyryloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
6-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
6-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
4-methyl-6-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
4-methylthio-6-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]([C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:8]=[C:7]2[C:3]=1[CH2:4][C:5](=[O:19])[NH:6]2.FC1C=C(C(=O)C)C=C2C=1CC(=O)N2.COC1C=C(C(=O)C2C=CC=CC=2)C=C2C=1CC(=O)N2.COC1C=C(C(=O)CCC)C=C2C=1CC(=O)N2.C1(C(C2C=C3C(CC(=O)N3)=CC=2)=O)SC=CC=1.C1SC=CC=1C(C1C=C2C(CC(=O)N2)=CC=1)=O.CC1C=C(C(=O)C2SC=CC=2)C=C2C=1CC(=O)N2.CSC1C=C(C(=O)C2C=CSC=2)C=C2C=1CC(=O)N2.FC1C=C(C(=O)C2SC=CC=2)C=C2C=1CC(=O)N2>>[C:11]([C:9]1[CH:8]=[C:7]2[C:3]([CH2:4][C:5](=[O:19])[NH:6]2)=[CH:2][CH:10]=1)(=[O:18])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
6-n-butyryloxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-fluoro-6-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2CC(NC2=CC(=C1)C(C1=CC=CS1)=O)=O
Step Three
Name
4-chloro-6-benzoyloxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2CC(NC2=CC(=C1)C(C1=CC=CC=C1)=O)=O
Step Four
Name
4-fluoro-6-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2CC(NC2=CC(=C1)C(C)=O)=O
Step Five
Name
4-methoxy-6-benzoyloxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CC(NC2=CC(=C1)C(C1=CC=CC=C1)=O)=O
Step Six
Name
4-methoxy-6-butyryloxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CC(NC2=CC(=C1)C(CCC)=O)=O
Step Seven
Name
6-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CS1)C(=O)C1=CC=C2CC(NC2=C1)=O
Step Eight
Name
6-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CS1)C(=O)C1=CC=C2CC(NC2=C1)=O
Step Nine
Name
4-methyl-6-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2CC(NC2=CC(=C1)C(C1=CC=CS1)=O)=O
Step Ten
Name
4-methylthio-6-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=C2CC(NC2=CC(=C1)C(C1=CSC=C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C2CC(NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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